
1,2-Ethanediol, 1-(2-naphthalenyl)-
Overview
Description
1,2-Ethanediol, 1-(2-naphthalenyl)- (CAS: Not explicitly listed; referred to as (R)-1-(2-naphthyl)-1,2-ethanediol in ), is a diol derivative of ethylene glycol with a 2-naphthyl substituent at the C1 position. Its molecular formula is C₁₂H₁₂O₂, and it features a chiral center at the hydroxyl-bearing carbon. This compound has been primarily studied as a substrate mimic in enzymatic research, particularly in structural studies of the condensation enzyme SgcC3. Despite its structural similarity to active substrates, it lacks catalytic activity in SgcC5 assays, likely due to steric hindrance from the bulky naphthyl group .
Crystallographic data () reveal that the compound forms stable complexes with SgcC5 (space group P2₁2₁2₁, resolution 2.20 Å), enabling detailed structural insights into enzyme-substrate interactions. However, its inability to participate in catalysis highlights the importance of substituent geometry in enzyme functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 1-(naphthalen-2-yl)ethane-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions . Another method includes the catalytic hydrogenation of 1-(naphthalen-2-yl)ethane-1,2-dione using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production of 1-(naphthalen-2-yl)ethane-1,2-diol typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 1-(Naphthalen-2-yl)ethane-1,2-dione.
Reduction: 1-(Naphthalen-2-yl)ethane-1,2-diol.
Substitution: Substituted derivatives of 1-(naphthalen-2-yl)ethane-1,2-diol.
Scientific Research Applications
Applications in Organic Synthesis
- Chiral Auxiliary:
- Catalytic Hydrogenation:
-
Acylation Reactions:
- The compound has been investigated for its role in Lewis-base catalyzed acylation reactions. Research indicates that it can selectively react with anhydrides, demonstrating a preference for secondary hydroxyl groups over primary ones . This selectivity is vital for synthesizing complex organic molecules.
Case Study 1: Catalytic Hydrogenation
In a study focusing on the catalytic hydrogenation of ketones using 1,2-Ethanediol, 1-(2-naphthalenyl)- as a modifier, researchers found that the presence of this compound significantly improved the enantioselectivity of the product. The results indicated that using this diol led to higher yields of the desired chiral alcohols compared to traditional methods without it.
Case Study 2: Acylation Selectivity
Another investigation explored the acylation of aromatic 1,2-diols with various anhydrides. The results demonstrated that when 1,2-Ethanediol, 1-(2-naphthalenyl)- was used as a substrate, the reaction exhibited a pronounced selectivity for secondary hydroxyl groups. This finding is particularly relevant for developing synthetic pathways that require high regioselectivity .
Mechanism of Action
The mechanism of action of 1-(naphthalen-2-yl)ethane-1,2-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s diol functional group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 1,2-Ethanediol, 1-(2-naphthalenyl)-, highlighting differences in substituents, molecular formulas, and biological activities:
Biochemical Activity and Enzyme Interactions
- Enzyme Compatibility : The 2-naphthyl derivative’s inactivity in SgcC5 assays contrasts sharply with the phenyl analog, which showed catalytic activity. This is attributed to steric clashes between the naphthyl group and the enzyme’s active site, as observed in crystallographic studies .
- Chirality Effects : Enantiomeric forms (e.g., R vs. S configurations) significantly influence biological activity. For example, (R)-1-(3-ethylphenyl)-1,2-ethanediol (compound 5 in ) exhibits antifungal properties, while its S-enantiomer is a newly identified metabolite .
Physical and Thermochemical Properties
phenyl) impacts enthalpies of vaporization and formation in ethanediol esters. Longer alkyl chains or aromatic groups increase molecular weight and likely reduce volatility.
Biological Activity
1,2-Ethanediol, 1-(2-naphthalenyl)-, also known as (S)-(+)-1-(2-naphthyl)-1,2-ethanediol, is a chiral diol compound with significant biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.21 g/mol
- Structure : The compound features a 2-naphthyl group attached to a central ethylene glycol backbone, imparting optical activity due to its chiral nature.
Biological Activities
Research has highlighted several notable biological activities associated with 1,2-Ethanediol, 1-(2-naphthalenyl)-:
Synthesis and Applications
The synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)- typically involves reactions that yield high enantiomeric purity. Its applications include:
- Ligand for Asymmetric Reactions : It serves as a ligand in asymmetric sulfoxidation reactions and is utilized in the preparation of chiral bisester ligands through condensation reactions .
- Catalyst Development : This compound has been utilized to synthesize chiral Bronsted acid complexes for use in allylboration of aldehydes, showcasing its versatility in catalysis .
Comparative Analysis
To better understand the uniqueness of 1,2-Ethanediol, 1-(2-naphthalenyl)-, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol | Enantiomer of (S,S)-(-) form | Opposite optical activity |
1,2-Diphenylethane-1,2-diol | Contains phenyl groups instead of naphthyl | Different steric effects |
1,2-Di(2-naphthyl)-1,2-ethanediol | Structural isomer with different naphthyl positions | Varies in reactivity and applications |
Research Findings
Recent studies have focused on the interaction dynamics of this compound in various chemical reactions:
- Acylation Studies : Research indicates that the acylation rates for aromatic 1,2-diols like 1,2-Ethanediol are significantly influenced by the size of the anhydride reagents used. The secondary hydroxyl group tends to react faster than the primary one under certain conditions .
- Computational Studies : Density Functional Theory (DFT) calculations have been employed to predict the behavior and interactions of this compound with metal complexes and other reagents .
Case Studies
Several case studies have documented the effectiveness of 1,2-Ethanediol as a chiral auxiliary:
- In one study involving catalytic hydrogenation reactions using platinum catalysts modified by this compound, researchers observed enhanced selectivity for desired products compared to unmodified systems. This finding illustrates its potential utility in fine chemical synthesis.
- Another investigation into its use as a ligand demonstrated improved yields and selectivity in asymmetric sulfoxidation reactions involving dihydrothienopyrimidine derivatives. The results indicated that the presence of the naphthyl group significantly influenced reaction outcomes .
Q & A
Q. Basic: What are the established synthetic routes for 1,2-Ethanediol, 1-(2-naphthalenyl)-, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example:
- Coordination-Driven Synthesis : Co(II) complexes with 1,2-ethanediol derivatives can be prepared using metal sulfates (e.g., CoSO₄·7H₂O) under aqueous-ethanediol solvent systems. Temperature (25–80°C) and pH (5.5–7.0) critically influence ligand exchange rates and complex stability .
- Chiral Resolution : Enantioselective oxidation using enzymes like alcohol dehydrogenases has been applied to resolve racemic mixtures of structurally similar diols (e.g., 1-phenyl-1,2-ethanediol). Continuous extraction mitigates product inhibition, achieving >90% enantiomeric excess .
Table 1: Synthesis Methods and Key Parameters
Method | Conditions | Yield/Purity | Reference |
---|---|---|---|
Metal Coordination | CoSO₄·7H₂O, pH 6.5, 60°C | 75–85% (HPLC) | |
Enzymatic Resolution | NADH-dependent dehydrogenase | >90% ee |
Q. Basic: What spectroscopic and thermoanalytical methods are optimal for characterizing 1,2-Ethanediol, 1-(2-naphthalenyl)-?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies hydroxyl (-OH) and aromatic C-H stretching (3050–3100 cm⁻¹) bands. Coordination with metals shifts -OH peaks due to hydrogen bonding disruption .
- Thermogravimetric Analysis (TGA) : Reveals thermal stability. Decomposition typically occurs at 180–220°C, with mass loss correlating to ligand dissociation .
- X-ray Diffraction (XRD) : Resolves crystal structures in coordination complexes. For example, metal-diol complexes exhibit distorted octahedral geometries .
Q. Advanced: How does 1,2-Ethanediol, 1-(2-naphthalenyl)- behave in coordination chemistry with transition metals?
Methodological Answer:
The compound acts as a bidentate ligand, binding via hydroxyl oxygen atoms. Studies on Co(II) complexes show:
- Stoichiometry : Metal-to-ligand ratios of 1:2 or 1:3 are common, depending on pH and counterions (e.g., sulfate vs. chloride) .
- Electronic Effects : The naphthalenyl group enhances π-backbonding in metal complexes, stabilizing lower oxidation states (e.g., Co(II) over Co(III)) .
Q. Advanced: What strategies enable enantioselective synthesis of chiral 1,2-Ethanediol derivatives?
Methodological Answer:
- Biocatalytic Oxidation : Use Lactobacillus brevis alcohol dehydrogenase with NADH cofactor recycling to oxidize undesired enantiomers selectively .
- Chiral Auxiliaries : Employ (R)- or (S)-configured sulfinamides to induce asymmetry during diol formation, achieving >95% diastereomeric excess .
Q. Advanced: How do computational methods predict the conformational behavior of 1,2-Ethanediol, 1-(2-naphthalenyl)-?
Methodological Answer:
- Quantum Chemical Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts gauche-trans equilibria. Solvent effects (e.g., water vs. ethanol) alter hydrogen-bonding networks, favoring gauche conformers by 2–3 kcal/mol .
Q. Advanced: What are the interactions of this compound with biological targets, such as enzymes or receptors?
Methodological Answer:
- Enzyme Inhibition : Structural analogs (e.g., (S)-1-(2-chlorophenyl)-1,2-ethanediol) inhibit proteases like Zika virus NS3 helicase by binding to catalytic sites via hydroxyl and aromatic interactions .
- Neuromodulation : Chlorophenyl-substituted diols exhibit affinity for GABA receptors, though exact mechanisms require further study .
Q. Advanced: How does the naphthalenyl substituent influence photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy : The naphthalenyl group introduces strong absorbance at 270–290 nm (π→π* transitions). Fluorescence quenching is observed in polar solvents due to excited-state proton transfer .
Q. Data Contradictions: Are there conflicting reports on the compound’s stability or reactivity?
Methodological Answer:
Discrepancies exist in:
- Thermal Degradation : Some studies report decomposition at 180°C , while others note stability up to 200°C in inert atmospheres .
- Acid Sensitivity : Hydroxyl groups may undergo esterification under acidic conditions, but competing naphthalenyl ring sulfonation complicates product isolation .
Q. Environmental and Metabolic Fate: What are the degradation pathways?
Methodological Answer:
- Microbial Degradation : Enterobacteriaceae species ferment diols via coenzyme B₁₂-dependent pathways, producing acetate and CO₂ .
- Photolysis : UV exposure cleaves the C-O bond, yielding naphthalene derivatives and glycolic acid .
Q. Structural Analogs: Which analogs have been studied, and how do they compare?
Table 2: Key Structural Analogs and Features
Properties
IUPAC Name |
1-naphthalen-2-ylethane-1,2-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNOPZNUHSDHKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399532 | |
Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-65-1 | |
Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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